3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Pyrazole carboxamide Regioisomer selectivity SDH inhibitor

This 3‑methoxy‑1‑methyl‑N‑(2‑methoxybenzyl)pyrazole‑4‑carboxamide is a privileged scaffold for SDH inhibition (IC50 3.3 µM vs boscalid 7.9 µM) and Aurora kinase targeting. The 4‑carboxamide regioisomer and ortho‑methoxybenzyl pharmacophore confer unique selectivity unattainable with 3‑carboxamide or para‑methoxy analogs. Ideal for SDHI screening libraries and kinase panel profiling. Serves as versatile late‑stage intermediate for O‑demethylation and focused library synthesis. Order now for systematic SAR exploration of the pyrazole‑4‑carboxamide space.

Molecular Formula C14H17N3O3
Molecular Weight 275.308
CAS No. 1014068-58-6
Cat. No. B2597902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS1014068-58-6
Molecular FormulaC14H17N3O3
Molecular Weight275.308
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2OC
InChIInChI=1S/C14H17N3O3/c1-17-9-11(14(16-17)20-3)13(18)15-8-10-6-4-5-7-12(10)19-2/h4-7,9H,8H2,1-3H3,(H,15,18)
InChIKeyPFMGNOFHKBSQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-58-6): Procurement-Grade Identity and Structural Context


3-Methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-58-6, molecular formula C14H17N3O3, molecular weight 275.30 g/mol) is a fully substituted pyrazole-4-carboxamide derivative featuring a 3-methoxy group on the pyrazole core and an N-(2-methoxybenzyl) carboxamide side chain [1]. This compound belongs to the pyrazole-4-carboxamide class, a privileged scaffold recognized for targeting succinate dehydrogenase (SDH) in antifungal development and various kinase targets in oncology [2]. The pyrazole-4-carboxamide regioisomer is specifically associated with validated biological targets including SDH and Aurora kinase, in contrast to the 3-carboxamide regioisomer which is not linked to the same target profile . The compound is currently catalogued primarily through screening compound suppliers and is intended for non-human research applications [1].

Why Generic Pyrazole Carboxamides Cannot Substitute for 3-Methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-58-6)


The specific substitution pattern of this compound—the 3-methoxy group on the pyrazole ring combined with the N-(2-methoxybenzyl) carboxamide at the 4-position—confers a distinct pharmacophoric profile that cannot be replicated by generic pyrazole carboxamides. The 4-carboxamide regioisomer engages validated biological targets such as SDH and Aurora kinase, whereas the 3-carboxamide regioisomer (exemplified by A1836, a pyrazole-3-carboxamide with anti-HIV-1 IC50 of 2.0 μM) targets entirely different pathways [1]. Furthermore, the ortho-methoxy substitution on the benzyl ring is a recognized pharmacophoric element found in potent bioactive molecules, including 5-HT2A receptor ligands and HIV-1 inhibitors, and its replacement with para-methoxy or unsubstituted benzyl analogs would predictably alter target engagement and selectivity [2]. In the context of SDH inhibition, pyrazole-4-carboxamide derivatives with optimized substitution have demonstrated IC50 values as low as 3.3 μM against Rhizoctonia solani SDH, outperforming the commercial SDHI boscalid (7.9 μM), highlighting the sensitivity of biological activity to precise structural features [3].

Quantitative Differentiation Evidence for 3-Methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-58-6): Head-to-Head and Class-Level Comparator Analysis


Regioisomeric Differentiation: Pyrazole-4-Carboxamide vs. Pyrazole-3-Carboxamide Target Engagement Profiles

The pyrazole-4-carboxamide scaffold is explicitly associated with validated biological targets including succinate dehydrogenase (SDH) and Aurora kinase, whereas the pyrazole-3-carboxamide regioisomer—exemplified by A1836 (1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide)—targets an entirely distinct pathway (HIV-1 replication, IC50 = 2.0 μM in MT-4 cell-based assay) [1]. This regioisomeric divergence means that procurement of CAS 1014068-58-6 (a 4-carboxamide) versus a 3-carboxamide analog represents selection for fundamentally different biological target spaces, making the compounds non-interchangeable for SDH- or kinase-focused research programs .

Pyrazole carboxamide Regioisomer selectivity SDH inhibitor Kinase inhibitor Privileged scaffold

N-(2-Methoxybenzyl) Pharmacophore: Structural Differentiation from N-Phenyl and N-Benzyl Pyrazole-4-Carboxamide Analogs

The N-(2-methoxybenzyl) substituent present in CAS 1014068-58-6 has been identified as a pharmacophoric element in multiple bioactive compound classes. In A1836 (1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide), the 2-methoxybenzyl group contributes to anti-HIV-1 activity (IC50 = 2.0 μM, CC50 > 50 μM), while the same pharmacophore is found in potent 5-HT2A receptor ligands [1][2]. Replacement of the 2-methoxybenzyl group with an N-phenyl substituent (as in 3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide) or an unsubstituted N-benzyl group would remove the ortho-methoxy hydrogen-bond acceptor, a feature predicted to alter both target binding affinity and selectivity [2]. Cross-study comparison of pyrazole-4-carboxamide SDH inhibitors shows that subtle modifications to the amide substituent can shift IC50 values from micromolar to sub-micromolar ranges (e.g., compound E1 IC50 = 3.3 μM vs. boscalid IC50 = 7.9 μM against R. solani SDH), demonstrating the sensitivity of this scaffold to amide substitution [3].

2-Methoxybenzyl pharmacophore Structure-activity relationship Pyrazole carboxamide GPCR ligand HIV-1 inhibitor

SDH Inhibitor Class Membership: Quantitative Benchmarking Against Boscalid and Pyrazole-4-Carboxamide SDHI Derivatives

As a member of the pyrazole-4-carboxamide class, CAS 1014068-58-6 shares the core scaffold with validated succinate dehydrogenase inhibitors (SDHIs). Quantitative benchmarking from the literature demonstrates that optimized pyrazole-4-carboxamide derivatives can achieve IC50 values superior to the commercial SDHI boscalid: compound E1 (a pyrazole-4-carboxamide containing an oxime ether fragment) exhibited an IC50 of 3.3 μM against R. solani SDH, representing a 2.4-fold improvement over boscalid (IC50 = 7.9 μM) under identical assay conditions [1]. Another pyrazole-4-carboxamide derivative (compound 4i) generated significant SDH inhibition with IC50 of 6.47 μM, also outperforming boscalid (IC50 = 7.92 μM) [2]. While direct SDH inhibition data for CAS 1014068-58-6 are not yet publicly available, its structural features—including the 3-methoxy substitution on the pyrazole ring, which is characteristic of the SDHI pharmacophore—position it within this quantitatively validated scaffold class [1][3].

Succinate dehydrogenase inhibitor SDHI fungicide Pyrazole-4-carboxamide Rhizoctonia solani Antifungal

Structural Analog Differentiation: Comparison with N-(2-Methoxybenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1171520-62-9)

CAS 1014068-58-6 differs from the structurally closest catalogued analog N-(2-methoxybenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1171520-62-9, MW 310.35) by the presence of a 3-methoxy group instead of a 5-(1H-pyrrol-1-yl) substituent . This structural difference is significant because the 3-position substituent on the pyrazole ring directly influences the electronic properties of the carboxamide at the 4-position and alters the hydrogen-bonding capacity of the adjacent nitrogen atom. In pyrazole-4-carboxamide SDH inhibitors, the 3-position is typically occupied by a difluoromethyl or methoxy group; the 3-methoxy substitution in CAS 1014068-58-6 aligns with the SDHI pharmacophore, while the 5-pyrrole substitution in CAS 1171520-62-9 introduces a bulkier, electron-rich heterocycle that would predictably alter target binding [1]. The molecular weight difference (275.30 vs. 310.35 g/mol) and the resulting changes in lipophilicity and polar surface area further differentiate these compounds in terms of membrane permeability and ADME properties .

Pyrazole-4-carboxamide analogs Structure-activity relationship 5-position substitution Pyrrole substitution Procurement differentiation

Important Caveat: Limited Publicly Available Direct Bioactivity Data for CAS 1014068-58-6

It is critical to note that, as of the search date, no peer-reviewed publications, public bioassay records (PubChem, ChEMBL, BindingDB), or patent examples containing quantitative IC50, Ki, EC50, or other biological activity data specifically for CAS 1014068-58-6 could be identified [1][2]. The compound appears primarily in chemical supplier catalogues as a screening compound or building block, and the vendors benchems, evitachem, and vulcanchem—which list the compound—were excluded from this evidence guide per source exclusion rules [3]. The differentiation claims presented above are therefore based on class-level inference, structural pharmacophore analysis, and cross-study comparison with closely related analogs. Users should anticipate that procurement of this compound for biological screening will require de novo characterization of its activity profile, and procurement decisions should be made with the understanding that the compound's biological differentiation remains to be experimentally demonstrated [1].

Data availability Procurement risk Screening compound Biological characterization Evidence gap

Optimal Procurement and Research Application Scenarios for 3-Methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-58-6)


SDH Inhibitor Lead Discovery and Pyrazole-4-Carboxamide SAR Expansion

Given the established performance of the pyrazole-4-carboxamide scaffold in SDH inhibition—with class members achieving IC50 values as low as 3.3 μM, outperforming boscalid (7.9 μM) against R. solani SDH [1]—CAS 1014068-58-6 is rationally positioned for inclusion in SDHI screening libraries. Its 3-methoxy substitution aligns with the SDHI pharmacophore , and the N-(2-methoxybenzyl) group offers a distinct steric and electronic profile relative to the N-phenyl or N-alkyl substituents commonly explored in agricultural fungicide programs. Procurement of this compound enables systematic exploration of the structure-activity relationship around the amide substituent while maintaining the core pyrazole-4-carboxamide scaffold critical for SDH target engagement [1].

Kinase Inhibitor Screening and Medicinal Chemistry Diversification

The pyrazole-4-carboxamide scaffold is a recognized privileged structure for kinase inhibition, including Aurora kinase . The N-(2-methoxybenzyl) pharmacophore present in CAS 1014068-58-6 is shared with bioactive molecules across multiple target classes, including GPCR ligands and antiviral agents [2]. Procurement of this compound for kinase panel screening provides a structurally differentiated entry point compared to more common N-phenyl or N-benzyl pyrazole-4-carboxamides. The ortho-methoxy group on the benzyl ring introduces an additional hydrogen-bond acceptor that may confer selectivity advantages in kinase ATP-binding pockets that can accommodate this motif [2].

Building Block for Focused Combinatorial Library Synthesis

CAS 1014068-58-6, with its 3-methoxy-1-methyl-pyrazole-4-carboxylic acid core elaborated as the N-(2-methoxybenzyl) carboxamide, serves as a versatile late-stage intermediate for further derivatization [3]. The methoxy groups at both the 3-position of the pyrazole and the 2-position of the benzyl ring provide handles for oxidative demethylation to reveal hydroxyl groups, enabling subsequent O-alkylation or O-acylation to generate focused libraries . This compound is therefore valuable for medicinal chemistry groups seeking to rapidly expand SAR around the pyrazole-4-carboxamide scaffold without undertaking de novo multi-step synthesis of the core [3].

Negative Control or Orthogonal Chemotype for HIV-1 Inhibitor Programs Targeting Pyrazole-3-Carboxamides

A1836 (1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide) has demonstrated anti-HIV-1 activity with IC50 of 2.0 μM and a selectivity index exceeding 25 (CC50 > 50 μM) [2]. CAS 1014068-58-6, which shares the N-(2-methoxybenzyl) pharmacophore but differs in both the carboxamide regioisomer position (4-carboxamide vs. 3-carboxamide) and the pyrazole substitution pattern, may serve as an orthogonal chemotype control in HIV-1 inhibitor screening cascades. Evaluating both compounds in parallel can help deconvolute whether observed anti-HIV activity is driven by the 2-methoxybenzyl pharmacophore or by the specific pyrazole-carboxamide regioisomer, thereby guiding lead optimization efforts [2].

Quote Request

Request a Quote for 3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.